Daphnoline

Beschreibung

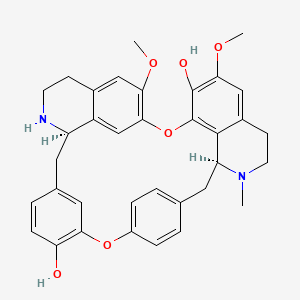

Structure

3D Structure

Eigenschaften

CAS-Nummer |

479-36-7 |

|---|---|

Molekularformel |

C35H36N2O6 |

Molekulargewicht |

580.7 g/mol |

IUPAC-Name |

(1R,14S)-20,25-dimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |

InChI |

InChI=1S/C35H36N2O6/c1-37-13-11-23-18-32(41-3)34(39)35-33(23)27(37)15-20-4-7-24(8-5-20)42-29-16-21(6-9-28(29)38)14-26-25-19-31(43-35)30(40-2)17-22(25)10-12-36-26/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m1/s1 |

InChI-Schlüssel |

AKGWXHYTRBFUAD-SXOMAYOGSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |

Isomerische SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |

Kanonische SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |

Synonyme |

daphnoline |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

Daphnoline is classified as a natural coumarin derivative, primarily isolated from various species of the Daphne plant. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its chemical structure allows for interactions with multiple biological targets, leading to its diverse therapeutic effects.

Therapeutic Applications

This compound has been studied for its potential in treating various medical conditions. Below is a summary of its key applications:

| Application | Description | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in conditions such as arthritis and other inflammatory diseases. | Inhibition of pro-inflammatory cytokines and mediators. |

| Antioxidant | Protects cells from oxidative stress, which can lead to chronic diseases. | Scavenging free radicals and enhancing antioxidant defenses. |

| Neuroprotective | Offers protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. | Modulation of neuroinflammatory pathways and apoptosis. |

| Antimicrobial | Exhibits activity against various bacterial strains, aiding in the treatment of infections. | Disruption of bacterial cell wall synthesis or function. |

| Anticancer | Shows potential in inhibiting tumor growth and inducing apoptosis in cancer cells. | Induction of cell cycle arrest and apoptosis in cancer cells. |

| Hepatoprotective | Protects liver cells from damage caused by toxins or disease processes. | Enhancement of liver enzyme activity and reduction of fibrosis. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in animal models of inflammation, indicating its potential for treating rheumatoid arthritis (Tu et al., 2012) .

- Neuroprotective Properties : Research published in Frontiers in Pharmacology reported that this compound could mitigate neuroinflammation and protect neuronal cells from oxidative damage, suggesting its use in neurodegenerative disorders (Zhang et al., 2018) .

- Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis (Boulebd et al., 2021) .

- Antimicrobial Efficacy : A comprehensive review indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents (Qi et al., 2016) .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies, revealing that it possesses low toxicity levels at therapeutic doses. The compound's beneficial effects are often accompanied by minimal side effects, making it a promising candidate for further clinical development.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- This compound has a smaller molecular weight than cepharanthine and tetrandrine due to fewer methyl/methoxy substituents .

- Unlike berbamine, which is a non-cyclic BBIQ, this compound forms a closed macrocyclic structure, enhancing its membrane interaction capabilities .

Pharmacological Activity

Antiparasitic Effects

This compound demonstrates 70% parasitological cure rates in murine models of chronic Chagas disease, outperforming traditional drugs like nifurtimox and benznidazole (which are effective only in acute phases) . In contrast, cepharanthine is primarily studied for antiviral activity (e.g., against SARS-CoV-2) rather than antiparasitic effects .

Calcium Channel Blockade

This compound inhibits L-type calcium channels (LTCC), a feature shared with tetrandrine and curine. However, tetrandrine exhibits broader activity, also targeting T-type Ca²⁺ channels and muscarinic receptors . Curine induces vasodilation via LTCC blockade but lacks this compound’s macrocyclic rigidity, which may reduce its membrane permeability .

Toxicity and Bioavailability

This compound’s natural abundance in plants like Costus afer is negligible (<<1% of total alkaloid content), limiting its therapeutic scalability compared to papaverine or morphine . In contrast, cepharanthine has a well-established safety profile in humans, with decades of use in Japan for alopecia and inflammatory conditions .

Q & A

Q. How can Daphnoline be structurally distinguished from other bisbenzylisoquinoline alkaloids (e.g., aromoline, obaberine) using spectroscopic methods?

- Methodological Answer : Use a combination of 1H-NMR, 13C-NMR, and mass spectrometry to analyze R-group configurations. For example, this compound (R1=R3=R5=CH3; R2=R4=R6=H) differs from aromoline (R1=R2=R3=R5=CH3) in methyl group distribution, detectable via chemical shift patterns in NMR .

- Data Validation : Compare spectral data with published reference libraries (e.g., Journal of Natural Products) to avoid misidentification.

Q. What are the standard protocols for isolating this compound from plant sources like Pycnarrhena cauliflora?

- Experimental Design :

- Extraction : Use methanol or ethanol under reflux (60–80°C) for 24–48 hours.

- Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate 8:2 → 6:4) to separate bisbenzylisoquinolines .

- Yield Optimization : Conduct pilot trials to adjust solvent ratios based on plant material age and geographic origin.

II. Advanced Research Questions

Q. How can contradictory bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects) be reconciled in vitro?

- Data Contradiction Analysis :

- Dose-Dependency : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects.

- Assay Conditions : Control for pH, temperature, and reactive oxygen species (ROS) sources (e.g., H2O2 vs. superoxide radicals).

- Reference Standards : Include positive controls (e.g., ascorbic acid for antioxidants) and validate assays via blinded replication to minimize observer bias .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in cytotoxicity assays?

- Methodological Framework :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Handling : Calculate 95% confidence intervals for IC50 values; report standard deviations from ≥3 independent replicates.

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude biologically irrelevant data points .

Q. How can researchers address low this compound yield in synthetic pathways compared to plant extraction?

- Synthesis Optimization :

- Catalyst Screening : Test palladium-catalyzed cross-coupling vs. enzymatic methods for stereoselectivity.

- Byproduct Analysis : Use HPLC-MS to identify side products and adjust reaction time/temperature.

- Scalability : Pilot small-scale reactions (1–5 mg) before scaling to gram quantities to assess cost-efficacy .

III. Methodological Standards & Reporting

Q. What are the best practices for ensuring reproducibility in this compound-related pharmacological studies?

- Replication Guidelines :

- Material Documentation : Specify plant voucher numbers, extraction solvents, and synthetic precursors (e.g., CAS numbers).

- Blinding : Use double-blinded protocols in bioactivity assays to reduce performance bias .

- Data Transparency : Share raw spectral files, chromatograms, and statistical code via repositories like Zenodo or Figshare .

Q. How should researchers handle conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability in rodent models)?

- Conflict Resolution Workflow :

- Meta-Analysis : Pool data from ≥5 studies to identify trends using random-effects models.

- In Vivo/In Vitro Correlation (IVIVC) : Compare plasma concentration-time curves with solubility assays to clarify absorption limitations.

- Species-Specific Factors : Control for metabolic differences (e.g., cytochrome P450 activity) across animal models .

IV. Data Presentation & Peer Review

Q. What are the minimum data requirements for publishing this compound crystallography or NMR studies?

- Structural Validation Checklist :

- Crystallography : Deposit .cif files with the Cambridge Structural Database; report R-factors and refinement parameters.

- NMR : Include full spectra (600+ MHz), coupling constants, and DEPT/HSQC data for stereochemical confirmation .

Q. How can researchers avoid common pitfalls in visualizing this compound’s bioactivity data (e.g., overinterpretation of IC50 values)?

- Visualization Ethics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.